molecular formula C21H20O5 B2627185 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869080-06-8

3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2627185
CAS No.: 869080-06-8
M. Wt: 352.386
InChI Key: BBBDBEKMCJAACQ-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone. The 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups are likely attached to the chromen-2-one core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, with the 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups attached at the 3rd and 7th positions, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted, such as its solubility in various solvents, its melting and boiling points, etc., based on the properties of similar compounds .

Scientific Research Applications

  • Crystal Structure Analysis : Research has focused on determining the crystal structures of related chromone compounds. Penkova et al. (2010) analyzed the crystal structure of a similar compound using X-ray crystallography, emphasizing its orthorhombic system characteristics (Penkova, Retailleau, & Manolov, 2010). Similarly, Manolov et al. (2008) studied the crystal structure of a compound closely related to 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, highlighting its crystallization in the monoclinic system (Manolov, Ströbele, & Meyer, 2008).

  • Antioxidant Properties : Chromones and xanthones, including derivatives of this compound, are known for their antioxidant properties. Proença et al. (2016) synthesized novel chromone and xanthone derivatives and assessed their scavenging activities against reactive oxygen and nitrogen species (Proença et al., 2016).

  • Chemical Synthesis and Applications : The synthesis of chemically related compounds and their potential applications have been a significant area of research. Čačić et al. (2009) discussed the synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid, emphasizing their potential for antibacterial activity (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

  • P-glycoprotein Inhibition Study : HM-30181, a derivative structurally similar to the compound , has been studied for its role as a P-glycoprotein inhibitor. Paek et al. (2006) identified its metabolic pathway in rats, which is crucial for understanding its pharmacological properties (Paek, Ji, Kim, Lee, & Lee, 2006).

  • Biological Activity Studies : Research has also been conducted on the biological activities of chromone derivatives. For example, Hatzade et al. (2008) synthesized pyrazolyl-chromen-4H-ones and evaluated their antimicrobial and antioxidant activities (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems, catalyze chemical reactions, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. Potential areas of interest could include exploring its reactivity, studying its interactions with biological systems, developing new synthetic routes, etc .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-7-5-15-9-17(21(22)26-19(15)11-16)14-6-8-18(23-3)20(10-14)24-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBDBEKMCJAACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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